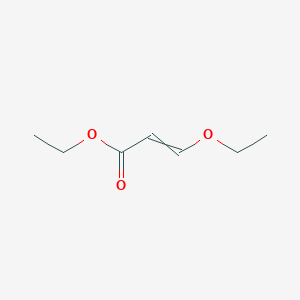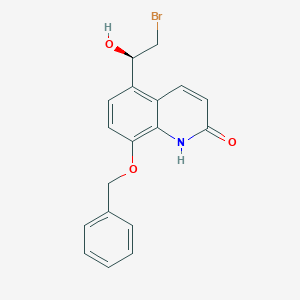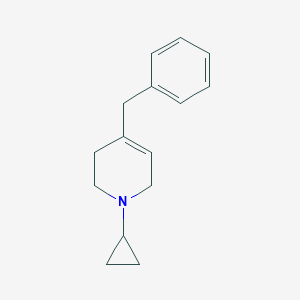
trans,trans-4-Cyano-3,5-difluoro-phenyl 4'-propylbicyclohexyl-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trans,trans-4-Cyano-3,5-difluoro-phenyl 4'-propylbicyclohexyl-4-carboxylate, commonly known as CTDP, is a chemical compound that belongs to the family of synthetic cannabinoids. It is a potent agonist of the CB1 and CB2 receptors, which are the primary targets of the endocannabinoid system in the human body. CTDP has gained significant attention in recent years due to its potential applications in scientific research.
作用機序
CTDP exerts its pharmacological effects by binding to the CB1 and CB2 receptors in the endocannabinoid system. This leads to the activation of various signaling pathways, including the G-protein-coupled signaling pathway, which ultimately results in the modulation of neurotransmitter release and the regulation of various physiological processes.
Biochemical and physiological effects:
CTDP has been shown to have a wide range of biochemical and physiological effects, including the modulation of pain perception, inflammation, and seizure activity. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
実験室実験の利点と制限
One of the main advantages of using CTDP in lab experiments is its potent pharmacological activity, which allows for the study of the endocannabinoid system and its role in various physiological processes. However, one of the limitations of using CTDP is its potential toxicity and the need for careful dosing and monitoring to avoid adverse effects.
将来の方向性
There are several future directions for the study of CTDP and its potential applications in scientific research. One area of interest is the development of novel therapeutic agents based on CTDP and other synthetic cannabinoids for the treatment of various diseases and conditions. Another area of interest is the study of the endocannabinoid system and its role in the regulation of immune function and inflammation. Additionally, further research is needed to elucidate the potential adverse effects of CTDP and other synthetic cannabinoids to ensure their safe use in scientific research.
合成法
The synthesis of CTDP involves the reaction of 4'-propylbicyclohexyl-4-carboxylic acid with 4-cyanobenzoic acid and 3,5-difluorophenylboronic acid in the presence of a palladium catalyst. The resulting product is then purified using chromatography techniques to obtain CTDP in its pure form.
科学的研究の応用
CTDP has been extensively used in scientific research to study the endocannabinoid system and its role in various physiological and pathological conditions. It has been shown to have potent analgesic, anti-inflammatory, and anti-convulsant properties, making it a promising candidate for the treatment of chronic pain, inflammation, and epilepsy.
特性
IUPAC Name |
(4-cyano-3,5-difluorophenyl) 4-(4-propylcyclohexyl)cyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29F2NO2/c1-2-3-15-4-6-16(7-5-15)17-8-10-18(11-9-17)23(27)28-19-12-21(24)20(14-26)22(25)13-19/h12-13,15-18H,2-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWAMUSVWLHSDDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2CCC(CC2)C(=O)OC3=CC(=C(C(=C3)F)C#N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29F2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40609470 |
Source


|
| Record name | 4-Cyano-3,5-difluorophenyl 4'-propyl[1,1'-bi(cyclohexane)]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40609470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans,trans-4-Cyano-3,5-difluoro-phenyl 4'-propylbicyclohexyl-4-carboxylate | |
CAS RN |
145804-13-3 |
Source


|
| Record name | 4-Cyano-3,5-difluorophenyl 4'-propyl[1,1'-bi(cyclohexane)]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40609470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene](/img/structure/B122299.png)
![1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B122306.png)

![[Methylsulfanyl(phenylsulfanyl)methylidene]cyanamide](/img/structure/B122312.png)




![(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B122336.png)




